molecular formula C20H22N2O B13962748 12H-(1)BENZOXEPINO(5,4-b)INDOLE, 6,7-DIHYDRO-12-(2-DIMETHYLAMINOETHYL)- CAS No. 37683-55-9

12H-(1)BENZOXEPINO(5,4-b)INDOLE, 6,7-DIHYDRO-12-(2-DIMETHYLAMINOETHYL)-

Cat. No.: B13962748
CAS No.: 37683-55-9
M. Wt: 306.4 g/mol
InChI Key: PRPQNSWVCYYHLY-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

12H-(1)BENZOXEPINO(5,4-b)INDOLE, 6,7-DIHYDRO-12-(2-DIMETHYLAMINOETHYL)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the indole and benzoxepine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzoxepinoindole derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

12H-(1)BENZOXEPINO(5,4-b)INDOLE, 6,7-DIHYDRO-12-(2-DIMETHYLAMINOETHYL)- has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be used in biological assays to investigate its effects on various biological systems.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 12H-(1)BENZOXEPINO(5,4-b)INDOLE, 6,7-DIHYDRO-12-(2-DIMETHYLAMINOETHYL)- involves its interaction with specific molecular targets and pathways The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 12H-(1)BENZOXEPINO(5,4-b)INDOLE, 6,7-DIHYDRO-12-(2-DIMETHYLAMINOETHYL)- stands out due to its specific structural features and the presence of the dimethylaminoethyl group. These unique characteristics may confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

37683-55-9

Molecular Formula

C20H22N2O

Molecular Weight

306.4 g/mol

IUPAC Name

2-(6,7-dihydro-[1]benzoxepino[5,4-b]indol-12-yl)-N,N-dimethylethanamine

InChI

InChI=1S/C20H22N2O/c1-21(2)12-13-22-18-9-5-3-7-15(18)16-11-14-23-19-10-6-4-8-17(19)20(16)22/h3-10H,11-14H2,1-2H3

InChI Key

PRPQNSWVCYYHLY-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C2=CC=CC=C2C3=C1C4=CC=CC=C4OCC3

Origin of Product

United States

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